2-Chloro-7-methoxynaphthalene-1,4-dione 2-Chloro-7-methoxynaphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 83228-50-6
VCID: VC14317207
InChI: InChI=1S/C11H7ClO3/c1-15-6-2-3-7-8(4-6)11(14)9(12)5-10(7)13/h2-5H,1H3
SMILES:
Molecular Formula: C11H7ClO3
Molecular Weight: 222.62 g/mol

2-Chloro-7-methoxynaphthalene-1,4-dione

CAS No.: 83228-50-6

Cat. No.: VC14317207

Molecular Formula: C11H7ClO3

Molecular Weight: 222.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-methoxynaphthalene-1,4-dione - 83228-50-6

Specification

CAS No. 83228-50-6
Molecular Formula C11H7ClO3
Molecular Weight 222.62 g/mol
IUPAC Name 2-chloro-7-methoxynaphthalene-1,4-dione
Standard InChI InChI=1S/C11H7ClO3/c1-15-6-2-3-7-8(4-6)11(14)9(12)5-10(7)13/h2-5H,1H3
Standard InChI Key VLSLXISHYFTZKH-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Chloro-7-methoxynaphthalene-1,4-dione has the molecular formula C₁₁H₇ClO₃ and a molecular weight of 222.62 g/mol. Its IUPAC name is 2-chloro-7-methoxynaphthalene-1,4-dione, reflecting the positions of the substituents on the naphthalene backbone . The compound’s structure features:

  • A chloro group (-Cl) at C-2.

  • A methoxy group (-OCH₃) at C-7.

  • Two ketone groups (=O) at C-1 and C-4.

Spectroscopic Data

Key spectral characteristics include:

  • ¹H NMR (CDCl₃): Signals at δ 8.14–8.04 ppm (2H, H-5 and H-8), 7.79–7.66 ppm (2H, H-6 and H-7), and 3.92 ppm (3H, OCH₃) .

  • ¹³C NMR: Peaks corresponding to carbonyl carbons (δ ~179–182 ppm) and aromatic carbons (δ ~126–134 ppm) .

  • IR (KBr): Strong absorptions at 1676 cm⁻¹ (C=O stretch) and 1265 cm⁻¹ (C-O-C stretch) .

Synthesis and Structural Modification

Structural Derivatives

Modifications at C-2 and C-7 have been explored to enhance bioactivity:

  • C-2 Substitutions: Bromo, iodo, or amino groups improve antifungal activity .

  • C-7 Substitutions: Hydroxy or alkylthio groups modulate solubility and target affinity .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point124–127°C
SolubilitySoluble in DMSO, acetone; insoluble in water
StabilitySensitive to light and oxidizing agents
LogP2.20 (indicative of moderate lipophilicity)

Biological Activities and Mechanisms

Antitumor Activity

2-Chloro-7-methoxynaphthalene-1,4-dione exhibits cytotoxicity against multiple cancer cell lines:

  • H460 (lung cancer): IC₅₀ = 3.048 × 10⁻⁵ mol/L .

  • MDA-MB-231 (breast cancer): IC₅₀ = 2.16 × 10⁻⁵ mol/L .

  • A2780 (ovarian cancer): IC₅₀ = 2.68 × 10⁻⁶ mol/L .

Mechanism: The compound inhibits PI3K and topoisomerase II by binding to ATP pockets and intercalating DNA, respectively . Quantum mechanical calculations suggest its electron-deficient quinone core facilitates redox cycling, generating reactive oxygen species (ROS) that induce apoptosis .

Antifungal Activity

Against Candida albicans and Trichophyton mentagrophytes, halogenated naphthoquinones show MIC values < 10 μg/mL . The chloro group enhances membrane disruption, while methoxy groups reduce toxicity to mammalian cells .

Larvicidal Activity

In Aedes aegypti larvae, derivatives with C-2 chloro substituents exhibit LC₅₀ = 2.548–4.916 ppm, outperforming methoxy analogs . Activity correlates with E(LUMO) and vertical electron affinity, which govern oxidative stress induction .

Applications in Drug Development

Enzyme Inhibitors

  • Cdc25 Phosphatases: The compound binds to the catalytic cysteine (Cys476) via its quinone oxygen, inhibiting cell cycle progression .

  • MKK7: Docking studies reveal H-bonds with Met215 and Cys276, disrupting JNK signaling .

Prodrug Design

The quinone moiety enables bioreductive activation in hypoxic tumor environments, selectively targeting cancer cells . Conjugation with glutathione-responsive linkers enhances tumor specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator